molecular formula C19H15N5OS B10977439 4-[1-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile

4-[1-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile

Cat. No.: B10977439
M. Wt: 361.4 g/mol
InChI Key: IRULMTUXKGHGGU-UHFFFAOYSA-N
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Description

4-[1-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of 4-[1-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[1-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

4-[1-(10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-4-yl)ethoxy]benzonitrile

InChI

InChI=1S/C19H15N5OS/c1-11(25-13-7-5-12(9-20)6-8-13)17-22-18-16-14-3-2-4-15(14)26-19(16)21-10-24(18)23-17/h5-8,10-11H,2-4H2,1H3

InChI Key

IRULMTUXKGHGGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C=NC3=C(C2=N1)C4=C(S3)CCC4)OC5=CC=C(C=C5)C#N

Origin of Product

United States

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